molecular formula C21H17FN4O2S B2812293 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 500267-62-9

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2812293
CAS No.: 500267-62-9
M. Wt: 408.45
InChI Key: NTVLIOQNLTZVGJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a quinolin-8-yloxy moiety, and a triazolylthio linkage, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions The process begins with the preparation of the quinolin-8-yloxy intermediate, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has been studied for its applications in:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
  • 1-(4-bromophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
  • 1-(4-iodophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Uniqueness

The uniqueness of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone lies in its fluorine atom, which imparts distinct chemical and biological properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[[4-methyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-26-19(12-28-18-6-2-4-15-5-3-11-23-20(15)18)24-25-21(26)29-13-17(27)14-7-9-16(22)10-8-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVLIOQNLTZVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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